molecular formula C20H21N3O3 B2619328 4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide CAS No. 896373-06-1

4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide

Cat. No.: B2619328
CAS No.: 896373-06-1
M. Wt: 351.406
InChI Key: RYGIIORIKZGBQZ-UHFFFAOYSA-N
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Description

4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core and a phenethylbutanamide side chain. It has garnered interest in various scientific fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents. The phenethylbutanamide side chain is then introduced through a series of condensation reactions, often involving amide bond formation under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

  • 2,4-dioxo-3-quinazolinylaryl sulfonylureas
  • 4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylacetamide

Uniqueness

What sets 4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide apart is its specific side chain and the resulting biological activity. The phenethylbutanamide side chain may confer unique properties, such as enhanced binding affinity to certain molecular targets or improved pharmacokinetic profiles.

Properties

IUPAC Name

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-phenylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c24-18(21-13-12-15-7-2-1-3-8-15)11-6-14-23-19(25)16-9-4-5-10-17(16)22-20(23)26/h1-5,7-10H,6,11-14H2,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGIIORIKZGBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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